molecular formula C19H15N3O3S B11572613 2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11572613
M. Wt: 365.4 g/mol
InChI Key: BNTJQRSXUQISRJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. The starting materials often include substituted pyridines, methoxybenzenes, and thiophenes. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce methoxy groups.

    Cyclization reactions: to form the oxadiazole ring.

    Coupling reactions: to attach the thiophene moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scale-up processes: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example:

    Enzyme inhibition: Binding to the active site of an enzyme to inhibit its activity.

    Receptor modulation: Interaction with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(3-methoxyphenyl)pyridine: Lacks the oxadiazole and thiophene moieties.

    3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine: Lacks the methoxyphenyl group.

    6-(3-Methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine: Lacks the methoxy group on the pyridine ring.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C19H15N3O3S/c1-23-13-6-3-5-12(11-13)15-9-8-14(18(20-15)24-2)17-21-19(25-22-17)16-7-4-10-26-16/h3-11H,1-2H3

InChI Key

BNTJQRSXUQISRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CS4)OC

Origin of Product

United States

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